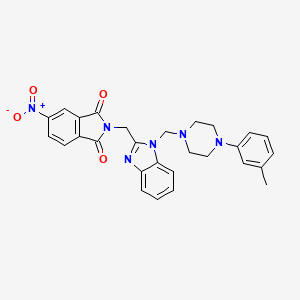
1H-Isoindole-1,3(2H)-dione, 2-((1-((4-(3-methylphenyl)-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-((1-((4-(3-methylphenyl)-1-piperazinyl)methyl)-1H-benzimidazol-2-yl)methyl)-5-nitro- is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives often involves multistep processes that include selective activation of carbon-nitrogen triple bonds. One common method is the [3+2] cycloaddition reaction, which can be catalyzed by metals such as copper or silver . This reaction typically involves the use of propargyl-substituted dihydroisoindolin-1-one and arylnitrile oxides or aryl azides to produce the desired isoindole derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione derivatives can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Potential use as fluorescent probes for imaging applications.
Medicine: Investigated for their potential as therapeutic agents due to their unique structural properties.
Industry: Utilized in the development of advanced materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves interactions with various molecular targets. These compounds can bind to specific proteins or enzymes, modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
1H- and 2H-Indazoles: These compounds share structural similarities with isoindoles and are synthesized using similar methods.
Imidazole Derivatives: These compounds also contain nitrogen atoms in their ring structures and exhibit similar reactivity.
Uniqueness
1H-Isoindole-1,3(2H)-dione derivatives are unique due to their combination of functional groups, which allows for a wide range of chemical modifications and applications. Their ability to undergo selective reactions and form stable products makes them valuable in various fields of research and industry.
Properties
CAS No. |
115398-87-3 |
|---|---|
Molecular Formula |
C28H26N6O4 |
Molecular Weight |
510.5 g/mol |
IUPAC Name |
2-[[1-[[4-(3-methylphenyl)piperazin-1-yl]methyl]benzimidazol-2-yl]methyl]-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C28H26N6O4/c1-19-5-4-6-20(15-19)31-13-11-30(12-14-31)18-33-25-8-3-2-7-24(25)29-26(33)17-32-27(35)22-10-9-21(34(37)38)16-23(22)28(32)36/h2-10,15-16H,11-14,17-18H2,1H3 |
InChI Key |
QFTRQFPQYPYMNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CN3C4=CC=CC=C4N=C3CN5C(=O)C6=C(C5=O)C=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



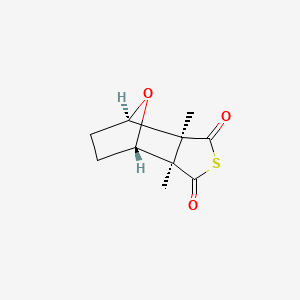
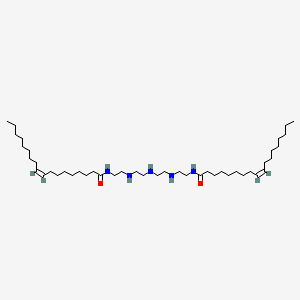
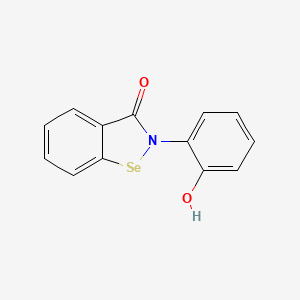
![methyl (1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylate](/img/structure/B12709481.png)


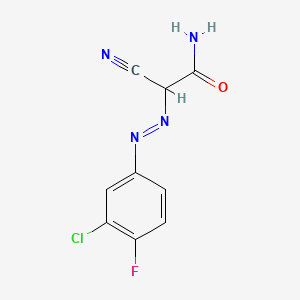
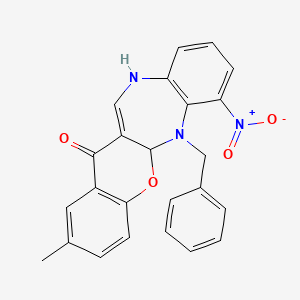


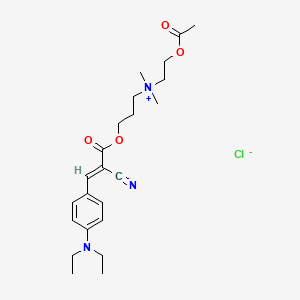

![[4-[4-(Diethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium lactate](/img/structure/B12709540.png)
